1-allyl-1H-pyrazol-4-amine

Green Chemistry Synthetic Methodology Process Chemistry

1-Allyl-1H-pyrazol-4-amine is a primary heteroaromatic amine featuring a pyrazole core with an N1-allyl substituent and a free 4-amino group. It belongs to the broader class of 4-aminopyrazoles, a privileged scaffold in medicinal chemistry recognized for its presence in numerous FDA-approved kinase inhibitors and therapeutic candidates.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
Cat. No. B12119904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-1H-pyrazol-4-amine
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC=CCN1C=C(C=N1)N
InChIInChI=1S/C6H9N3/c1-2-3-9-5-6(7)4-8-9/h2,4-5H,1,3,7H2
InChIKeyHICFDFBJQDRFIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-1H-pyrazol-4-amine (CAS 1215905-54-6) for Research Procurement: Core Identity and Chemical Class


1-Allyl-1H-pyrazol-4-amine is a primary heteroaromatic amine featuring a pyrazole core with an N1-allyl substituent and a free 4-amino group. It belongs to the broader class of 4-aminopyrazoles, a privileged scaffold in medicinal chemistry recognized for its presence in numerous FDA-approved kinase inhibitors and therapeutic candidates . The compound serves primarily as a versatile synthetic intermediate for drug discovery and agrochemical development. Its molecular formula is C6H9N3, with a molecular weight of 123.16 g/mol .

1-Allyl-1H-pyrazol-4-amine Procurement: Why In-Class Analogs Cannot Substitute Without Project Repetition


In-class aminopyrazoles cannot be interchanged for 1-allyl-1H-pyrazol-4-amine without re-optimizing synthetic routes and biological profiles. The specific substitution pattern—N1-allyl coupled with an unsubstituted C4-amine—dictates both the compound's reactivity in downstream cross-coupling and cycloaddition reactions and its molecular recognition in biological systems. Replacing the allyl group with a methyl or removing it entirely alters the compound's steric and electronic properties, potentially disrupting binding interactions in kinase inhibitor scaffolds or changing the reactivity profile in subsequent synthetic steps . The absence of C3/C5 methyl substituents distinguishes this compound from 3,5-dimethyl analogs, which exhibit altered conformational behavior and steric hindrance that can affect both synthetic yields and biological target engagement. The evidence below demonstrates exactly where these structural distinctions translate to measurable differences.

1-Allyl-1H-pyrazol-4-amine: Verifiable Differentiation Evidence vs. Comparators


Synthetic Accessibility: N-Allylation Yields of 4-Aminopyrazoles via Metal-Free Catalysis

The Bu4NHSO4-catalyzed direct N-allylation of pyrazole derivatives with allylic alcohols in water provides a sustainable, metal-free route to N-allyl aminopyrazoles including 1-allyl-1H-pyrazol-4-amine. This methodology achieves isolated yields ranging from 11% to 93% across various pyrazole substrates, with the reaction performed in water at 100 °C for 24 hours [1]. In contrast, the unsubstituted 1H-pyrazol-4-amine (lacking the N1-allyl group) would require an additional synthetic step to achieve the same allylated product, adding cost and complexity. While direct yield data for the specific target compound is not reported, the class-level yields establish the synthetic feasibility of accessing this N-allylated architecture via an atom-economical, recyclable catalyst system. For comparison, alternative N-alkylation methods using allyl halides typically require organic solvents and generate stoichiometric halide waste, whereas this water-based system uses Bu4NHSO4 that can be reused six times without loss of activity [1].

Green Chemistry Synthetic Methodology Process Chemistry

Reactivity Differentiation: Allyl Group as a Synthetic Handle vs. Methyl Analogs

The N1-allyl substituent in 1-allyl-1H-pyrazol-4-amine provides a reactive olefin handle that enables downstream functionalization via cross-coupling, oxidation, or cycloaddition reactions that are not accessible with the corresponding N1-methyl analog (1-methyl-1H-pyrazol-4-amine). The allyl group can participate in Heck coupling, hydroboration, epoxidation, and various cyclization reactions to generate fused heterocyclic systems . In contrast, the methyl analog offers no such reactive functionality, limiting its utility to simple alkylation or direct functionalization of the amino group. This differentiation is structural rather than quantitative; no direct comparative reaction yield data between the two analogs was identified in the literature. The presence of the allyl group has been exploited in the synthesis of more complex architectures, such as the photochemical cyclization of allyl-substituted nitrogen heterocycles to generate fused-ring systems .

Medicinal Chemistry Synthetic Methodology Building Blocks

Steric and Conformational Differentiation: Absence of C3/C5 Methyl Substituents

1-Allyl-1H-pyrazol-4-amine lacks methyl substituents at the C3 and C5 positions, distinguishing it from analogs such as 1-allyl-3,5-dimethyl-1H-pyrazol-4-amine. The absence of these methyl groups reduces steric hindrance around the pyrazole ring, which can affect both the compound's conformational behavior and its ability to engage biological targets. In kinase inhibitor design, 4-aminopyrazoles often act as hinge-binding motifs where the amino group donates a hydrogen bond and the N2 nitrogen accepts one; the presence of C3/C5 methyl groups can sterically clash with adjacent residues in the ATP-binding pocket . While no direct comparative binding data exists for this specific compound, class-level inference from aminopyrazole kinase inhibitors indicates that the unsubstituted C3/C5 positions provide a smaller steric footprint, potentially enabling binding to targets with tighter hinge-region constraints. For example, 1-allyl-3,5-dimethyl-1H-pyrazol-4-amine has a molecular weight of 151.21 g/mol versus 123.16 g/mol for the target compound, reflecting the additional methyl groups [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Polar Surface Area (PSA) Differentiation: Impact on Physicochemical Properties

1-Allyl-1H-pyrazol-4-amine has a calculated Polar Surface Area (PSA) of 43.84 Ų and a LogP of 1.2325 . For comparison, (1-allyl-1H-pyrazol-4-yl)methanamine, which features an aminomethyl group instead of an amino group directly attached to the pyrazole ring, has a molecular weight of 137.18 g/mol (difference of 14.02 g/mol) and a correspondingly different PSA and LogP profile . These physicochemical differences can significantly impact passive membrane permeability and oral bioavailability in drug discovery programs. The lower molecular weight and PSA of 1-allyl-1H-pyrazol-4-amine align more closely with lead-like property guidelines (MW < 250, PSA < 60 Ų) than the methanamine analog, which may influence its selection as a starting scaffold in fragment-based drug discovery .

ADME Drug-Likeness Medicinal Chemistry

1-Allyl-1H-pyrazol-4-amine: High-Value Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Scaffold Development

1-Allyl-1H-pyrazol-4-amine serves as a core building block for synthesizing 4-aminopyrazole-based kinase inhibitors, a chemotype validated by FDA-approved drugs such as Pirtobrutinib . The free 4-amino group acts as a hydrogen bond donor for hinge-region binding in ATP-binding pockets of kinases including p38MAPK and CDKs, while the N1-allyl group provides a synthetic handle for late-stage diversification . The favorable lead-like physicochemical properties (MW = 123.16 g/mol, PSA = 43.84 Ų) make this compound suitable for fragment-based drug discovery and hit-to-lead optimization programs targeting kinases implicated in oncology and inflammation.

Organic Synthesis: Green Chemistry N-Allylation Intermediate

This compound can be synthesized via the Bu4NHSO4-catalyzed direct N-allylation of pyrazoles with allylic alcohols in water, a metal-free, recyclable catalytic system [1]. The methodology achieves isolated yields of 11–93% across pyrazole substrates and uses water as the sole solvent, eliminating organic solvent waste. The catalyst (Bu4NHSO4) can be reused six times without loss of activity [1]. This green chemistry route makes the compound an attractive intermediate for process chemistry groups developing sustainable synthetic methodologies for heterocyclic building blocks.

Agrochemical Discovery: Pesticide Lead Generation

Acylated 1-aryl-4-amino-1,2-pyrazoles and related derivatives have established activity as pesticides and crop protection agents [2]. 1-Allyl-1H-pyrazol-4-amine provides a scaffold for generating novel heterocyclic compounds targeting arthropods, insects, and nematodes. Patent literature (e.g., US20170022168A1) describes the use of aminopyrazole intermediates in preparing carboxamides with pesticidal activity [2]. The allyl substituent enables further derivatization to optimize efficacy, spectrum of action, and environmental persistence, addressing the constant need for novel crop protection compounds with improved resistance profiles [2].

Chemical Biology: Bifunctional Probe Synthesis

The orthogonal reactivity of the 4-amino group and the N1-allyl substituent enables the synthesis of bifunctional molecules such as PROTACs (PROteolysis TArgeting Chimeras) or chemical probes. The amino group can be functionalized to link to target-binding warheads, while the allyl group can be modified independently to attach E3 ligase ligands or fluorescent reporters. This dual reactivity, combined with the favorable physicochemical profile (PSA = 43.84 Ų, LogP = 1.2325) , positions 1-allyl-1H-pyrazol-4-amine as a versatile scaffold for assembling heterobifunctional molecules for targeted protein degradation or target engagement studies .

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